molecular formula C11H10O2S B14223948 (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one CAS No. 827322-57-6

(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one

Katalognummer: B14223948
CAS-Nummer: 827322-57-6
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: NMQDSUKXGLIHMQ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one is a chiral compound featuring a benzothiophene moiety attached to a hydroxypropanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with benzothiophene and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is (2R)-1-(1-Benzothiophen-2-yl)-2-oxopropan-1-one.

    Reduction: The major product is (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-ol.

    Substitution: The products depend on the substituent introduced to the benzothiophene ring.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, leading to various biological effects. The hydroxypropanone structure allows for hydrogen bonding and other interactions that can modulate the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-1-(1-Benzothiophen-2-yl)-2-oxopropan-1-one: This compound is similar but features a ketone group instead of a hydroxy group.

    (2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-ol: This compound has an additional hydroxy group.

Uniqueness

(2R)-1-(1-Benzothiophen-2-yl)-2-hydroxypropan-1-one is unique due to its specific chiral center and the presence of both a benzothiophene moiety and a hydroxypropanone structure. This combination of features makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

827322-57-6

Molekularformel

C11H10O2S

Molekulargewicht

206.26 g/mol

IUPAC-Name

(2R)-1-(1-benzothiophen-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C11H10O2S/c1-7(12)11(13)10-6-8-4-2-3-5-9(8)14-10/h2-7,12H,1H3/t7-/m1/s1

InChI-Schlüssel

NMQDSUKXGLIHMQ-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C(=O)C1=CC2=CC=CC=C2S1)O

Kanonische SMILES

CC(C(=O)C1=CC2=CC=CC=C2S1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.